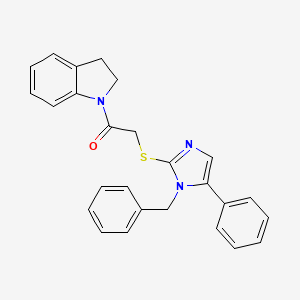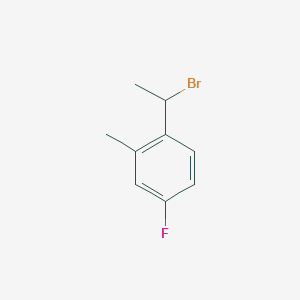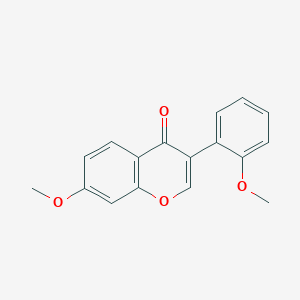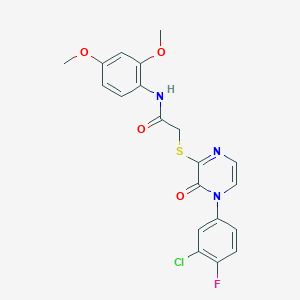![molecular formula C15H18N4O2 B2392881 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 2320179-56-2](/img/structure/B2392881.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is a complex organic compound that features a bipyridine moiety linked to a urea group
科学的研究の応用
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical structure.
作用機序
Target of Action
It’s worth noting that compounds with 2-methoxyethyl (moe) modifications, like this one, are often used in the development of antisense inhibitors . These inhibitors regulate the expression of targeted genes in vivo, as demonstrated in animal models and preliminary clinical trials .
Mode of Action
Organically modified ureas, such as this compound, have functional groups that can form a three-dimensional network via hydrogen bonds . This network is reversible and can be used for rheology modification, such as viscosity adjustment .
Biochemical Pathways
Urea compounds, which this compound is a part of, play a significant role in the urea cycle . The urea cycle converts toxic nitrogenous compounds to excretable urea in five biochemical reactions .
Pharmacokinetics
The pharmacokinetics of antisense oligonucleotides (asos) with 2-methoxyethyl (moe) modifications have been characterized across several species . The charge, molecular weight, and amphipathic nature of the ASOs influence their pharmacokinetics . The MOE modification improves the pharmacokinetic properties of these ASOs .
Result of Action
Antisense inhibitors with moe modifications have shown pharmacologic activity in animal models, regulating the expression of targeted genes in vivo .
Action Environment
It’s known that the addition of urea to the aqueous solvent affects the contact-pair formed between alkyl and phenyl groups in model compounds .
Safety and Hazards
将来の方向性
The future directions for the study and application of this compound could include further exploration of its potential uses in biological research and therapeutic applications. For instance, the addition of the 2’-methoxyethyl (MOE) group at the cleavage site has been shown to improve both the specificity and silencing activity of siRNAs, suggesting potential applications in gene therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-(chloromethyl)-2,4’-bipyridine with 3-(2-methoxyethyl)urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea.
化学反応の分析
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bipyridine moiety, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amines.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: A bipyridine derivative with distinct chemical properties.
2’-O-(2-Methoxyethyl)-purine derivatives: Compounds with similar methoxyethyl groups, used in nucleoside analogs.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea is unique due to its combination of a bipyridine moiety and a urea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-9-8-18-15(20)19-11-12-2-7-17-14(10-12)13-3-5-16-6-4-13/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSKOZLZISROH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392798.png)




![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)
![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)


